molecular formula C13H10O2 B112587 3'-Hydroxy-biphenyl-3-carbaldehyde CAS No. 400745-17-7

3'-Hydroxy-biphenyl-3-carbaldehyde

Cat. No.: B112587
CAS No.: 400745-17-7
M. Wt: 198.22 g/mol
InChI Key: MFZQXRUPOBECBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-biphenyl-3-carbaldehyde typically involves the reaction of biphenyl derivatives with appropriate reagents. One common method includes the use of a Friedel-Crafts acylation reaction, where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to hydrolysis to yield 3’-Hydroxy-biphenyl-3-carbaldehyde .

Industrial Production Methods

The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Hydroxy-biphenyl-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 3’-Hydroxy-biphenyl-3-carbaldehyde is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Hydroxy-biphenyl-3-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the biphenyl structure. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQXRUPOBECBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374725
Record name 3'-Hydroxy-biphenyl-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-17-7
Record name 3′-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400745-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-biphenyl-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 400745-17-7
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